(4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that features a pyrrole ring, a phenyl group, a fluorophenyl sulfonyl group, and an azetidinone moiety
Scientific Research Applications
Chemistry
In chemistry, (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated pyrrole in the presence of a palladium catalyst.
Introduction of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group can be introduced through a sulfonylation reaction, where a fluorophenyl sulfonyl chloride reacts with the intermediate compound.
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The phenyl and fluorophenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl and fluorophenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- (4-(1H-pyrrol-1-yl)phenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone
- (4-(1H-pyrrol-1-yl)phenyl)(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is unique due to the presence of the fluorophenyl sulfonyl group, which can enhance its reactivity and binding affinity in biological systems. The fluorine atom can also influence the compound’s electronic properties, making it distinct from its analogues.
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c21-16-5-9-18(10-6-16)27(25,26)19-13-23(14-19)20(24)15-3-7-17(8-4-15)22-11-1-2-12-22/h1-12,19H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQSKHGDDUCLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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